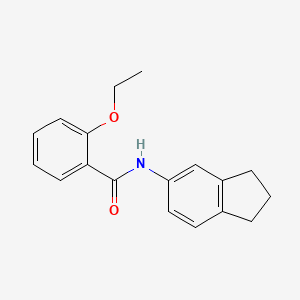
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its various applications. DMPT is a thiourea derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea is believed to work by increasing the release of the hormone gonadotropin-releasing hormone (GnRH) in the hypothalamus, which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism of action has been studied extensively in fish and has been found to be an effective method for enhancing growth and development.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has been found to have several biochemical and physiological effects, including the stimulation of appetite and the enhancement of growth and development in aquatic species. N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has also been found to increase the levels of certain hormones in the body, including LH and FSH, which play important roles in reproductive function.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea in lab experiments is its ability to enhance the growth and development of aquatic species, making it a valuable tool for research in the field of aquaculture. However, N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has some limitations, including its potential toxicity and the need for careful handling and storage to ensure the purity of the final product.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea, including the development of new synthesis methods to improve the purity and yield of the final product. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea and its potential applications in other areas of scientific research, such as plant growth regulation and reproductive function in mammals. Finally, research is needed to determine the potential environmental impact of N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea and its use in aquaculture.
合成法
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea can be synthesized through several methods, including the reaction of 3,5-dimethylaniline with 2-chloropyridine, followed by the reaction with thiourea. Another method involves the reaction of 3,5-dimethylaniline with 2-pyridyl isothiocyanate, followed by the reaction with ammonia. The synthesis of N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea is a complex process that requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has been studied for its potential applications in scientific research, particularly in the field of agriculture. N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has been found to be an effective feed attractant for fish, and it has been used to enhance the growth and development of various aquatic species. N-(3,5-dimethylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential as a plant growth regulator, as it has been found to increase plant growth and yield in several crop species.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-7-11(2)9-12(8-10)16-14(18)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKFHCQPMDEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)



![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)